2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole
Description
The exact mass of the compound this compound is 383.17798161 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-ethyl-5-methylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5OS/c1-5-25-16(12-15(4)22-25)19(26)23-8-10-24(11-9-23)20-21-17-13(2)6-7-14(3)18(17)27-20/h6-7,12H,5,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGULHFQFHLFYSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure that includes a benzothiazole moiety and a piperazine derivative. The presence of the pyrazole group is significant for its biological activity, as it may enhance interactions with specific biological targets.
Research indicates that compounds similar to This compound may act through various mechanisms:
- Enzyme Inhibition : Many benzothiazole derivatives exhibit inhibitory effects on key enzymes involved in disease pathways. For instance, studies have shown that related compounds can inhibit kinases associated with cancer progression and inflammation .
- Receptor Modulation : This compound may modulate receptors involved in pain perception and neuroinflammation, particularly through interactions with P2X receptors .
- Antimicrobial Activity : Preliminary findings suggest potential antibacterial and antifungal properties, which are common among benzothiazole derivatives .
Biological Activity Data
Below is a summary of the biological activity data related to the compound:
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Pain Management : A study demonstrated that piperazine derivatives effectively reduced pain responses in animal models by modulating P2X receptor activity .
- Cancer Research : In vitro studies indicated that compounds with similar structures inhibited cell proliferation in various cancer types, suggesting a potential role as anticancer agents .
- Infectious Diseases : Research on related pyrazole compounds revealed promising results against malaria parasites, showcasing their potential as antimalarial agents .
Chemical Reactions Analysis
Amide Bond Formation at Piperazine
The piperazine nitrogen undergoes nucleophilic acylation with activated carboxylic acid derivatives. For example:
| Reaction Partner | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| (3,5-Dimethyl-pyrazol-1-yl)-acetic acid | CDI (1,1'-carbonyldiimidazole) in DMF, 20°C | Formation of acetyl-piperazine conjugate | 64–86% |
This reaction involves activation of the carboxylic acid with CDI, forming an acylimidazole intermediate that reacts with piperazine’s secondary amine . The target compound’s pyrazole-5-carbonyl group likely originates from analogous acylation steps.
Benzothiazole Electrophilic Substitution
The 4,7-dimethyl-1,3-benzothiazole core directs electrophiles to specific positions:
Methyl groups at C-4 and C-7 exert steric and electronic effects, favoring substitutions at C-5 or C-6 . Direct experimental data for this specific benzothiazole is sparse, but analog studies support this trend.
Pyrazole Ring Functionalization
The 1-ethyl-3-methylpyrazole moiety participates in regioselective reactions:
| Reaction | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Vilsmeier–Haack formylation | DMF/POCl₃, 80°C | C-4 formylation | 72%* | |
| N-Alkylation | Alkyl halides, K₂CO₃, DMF | Substitution at N-1 | 55–70%* |
*Yields reported for analogous pyrazoles. The ethyl group at N-1 sterically hinders further substitutions, while the methyl at C-3 stabilizes electrophilic attacks at C-4 .
Piperazine Alkylation/Acylation
The secondary amines in piperazine undergo sequential modifications:
| Reaction | Reagents | Example Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Benzyl bromide, DIPEA, CH₂Cl₂ | N-Benzyl-piperazine derivative | 68%* | |
| Acylation | Acetyl chloride, Et₃N, THF | N-Acetyl-piperazine conjugate | 82%* |
These reactions are critical for diversifying the piperazine linker’s functionality. The target compound’s synthesis likely employs similar steps to install the pyrazole-carbonyl group .
Hydrolysis of Amide Bonds
The carbonyl bridge between pyrazole and piperazine is susceptible to hydrolysis:
| Conditions | Products | Rate (t₁/₂) | Notes |
|---|---|---|---|
| 6M HCl, reflux | Pyrazole-5-carboxylic acid + piperazine | 2.5 h | Complete cleavage |
| 2M NaOH, 60°C | Pyrazole-5-carboxylate + piperazine | 4 h | Partial degradation |
Acidic conditions cleave the amide bond more efficiently than basic conditions, as observed in related compounds .
Metal-Catalyzed Cross-Couplings
Functionalization via Suzuki or Buchwald–Hartwig reactions requires pre-halogenation:
| Step | Conditions | Outcome | Source |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄ | C-5 brominated benzothiazole | |
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, DME | Biaryl derivatives at C-5 |
While the parent compound lacks halogens, bromination introduces handles for diversification .
Oxidative Transformations
Controlled oxidation modifies sulfur and nitrogen centers:
| Target Site | Reagents | Product | Notes |
|---|---|---|---|
| Benzothiazole sulfur | mCPBA, CH₂Cl₂ | Sulfoxide or sulfone | Limited stability |
| Piperazine nitrogen | H₂O₂, AcOH | N-Oxide | Moderate yield |
Oxidation of the benzothiazole sulfur to sulfoxide occurs under mild conditions but risks over-oxidation to sulfone .
Key Mechanistic Insights:
-
Amide Activation : CDI or HATU facilitates piperazine acylation via reactive intermediates .
-
Electronic Effects : Methyl groups on benzothiazole hinder electrophilic substitution but enhance stability .
-
Steric Hindrance : Ethyl substituent on pyrazole limits N-1 reactivity, directing modifications to C-4 .
Q & A
Q. How to integrate computational chemistry with experimental data to refine molecular geometry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
